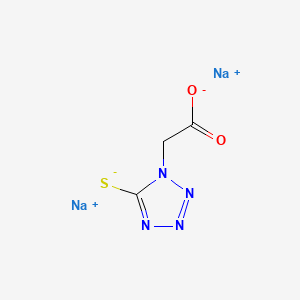

Disodium 5-sulphido-1H-tetrazole-1-acetate

Descripción general

Descripción

Disodium 5-sulphido-1H-tetrazole-1-acetate, also known as SODIUM 2-(5-SULFIDO-1H-TETRAZOL-1-YL)ACETATE, is a chemical compound with the CAS number 61336-49-0 . It is used in various applications, including as a component in laboratory chemicals .

Synthesis Analysis

The synthesis of 5-substituted 1H-tetrazoles, such as Disodium 5-sulphido-1H-tetrazole-1-acetate, has been achieved through one-pot multi-component condensation reactions of some aromatic aldehydes or indolin-2,3-dione with malononitrile and sodium azide . This method allows for the construction of the desired products under neat conditions .Chemical Reactions Analysis

The chemical reactions involving 5-substituted 1H-tetrazoles, such as Disodium 5-sulphido-1H-tetrazole-1-acetate, involve the formation of a transient alkyl diazonium intermediate, which acts as an alkylating agent . The regioselectivities of these reactions are highly variable and cannot be exclusively attributed to the steric hindrance of the electrophile .Aplicaciones Científicas De Investigación

Metal Sulphide Precipitation

Research on metal sulphide precipitation, which may be indirectly relevant to the chemistry of Disodium 5-sulphido-1H-tetrazole-1-acetate, suggests a broad interest in the mechanisms and applications of metal sulphides in various fields, including environmental remediation and hydrometallurgical processes. Studies indicate a need for better integration of fundamental and applied research in this area, with potential implications for improving processes like Acid Mine Drainage (AMD) treatment and industrial applications (Lewis, 2010).

Energetic Metal Complexes

Tetrazole-based compounds, similar in functional groups to Disodium 5-sulphido-1H-tetrazole-1-acetate, are explored for their applications in creating energetic metal complexes. These studies focus on synthesizing compounds with enhanced performance for use in energetic materials, suggesting potential areas of application for tetrazole derivatives in the development of propellants and explosives (Li Yin-chuan, 2011).

Environmental and Biological Implications

The broader research into sulphur-containing compounds, including tetrazoles and metal sulphides, points towards significant environmental and biological implications. This includes their role in microbial communities in sulphide-rich environments, potential for antibiotic development, and environmental remediation strategies (Greenway et al., 2014; Mathews & Reinhold, 2013). These areas highlight the ecological importance and potential applications of sulphur and nitrogen-containing compounds in addressing environmental challenges and developing new technologies.

Safety And Hazards

Direcciones Futuras

The synthesis of 5-substituted 1H-tetrazoles, such as Disodium 5-sulphido-1H-tetrazole-1-acetate, continues to be a field of interest due to their utility as a pharmacophore in many interesting fields . Researchers are still working to develop more efficient and eco-friendly methods for their synthesis .

Propiedades

IUPAC Name |

disodium;2-(5-sulfidotetrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2S.2Na/c8-2(9)1-7-3(10)4-5-6-7;;/h1H2,(H,8,9)(H,4,6,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGXNBCISIILEO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])N1C(=NN=N1)[S-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4Na2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210246 | |

| Record name | Disodium 5-sulphido-1H-tetrazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disodium 5-sulphido-1H-tetrazole-1-acetate | |

CAS RN |

61336-49-0 | |

| Record name | Disodium 5-sulphido-1H-tetrazole-1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061336490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 5-sulphido-1H-tetrazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-sulphido-1H-tetrazole-1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1313698.png)

![Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B1313713.png)